molecular formula C35H57N13O14S2 B12105484 H-Gly-DL-Pen(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys(1)-DL-Ala-OH

H-Gly-DL-Pen(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys(1)-DL-Ala-OH

Cat. No.: B12105484
M. Wt: 948.0 g/mol
InChI Key: ZIUBAOYWPQLZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

G-PEN-G-R-G-D-S-P-C-A is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed from the amino acid.

    Elongation: Subsequent amino acids are added one by one.

    Cleavage: The completed peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of G-PEN-G-R-G-D-S-P-C-A involves large-scale SPPS, which is automated to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

G-PEN-G-R-G-D-S-P-C-A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds, free thiol groups, and substituted amino acids .

Properties

Molecular Formula

C35H57N13O14S2

Molecular Weight

948.0 g/mol

IUPAC Name

2-[[18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid

InChI

InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)

InChI Key

ZIUBAOYWPQLZAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C

Origin of Product

United States

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